molecular formula C12H6Cl4N8 B14705766 N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine CAS No. 13734-13-9

N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine

Cat. No.: B14705766
CAS No.: 13734-13-9
M. Wt: 404.0 g/mol
InChI Key: RBRKCJCVPLSVEO-UHFFFAOYSA-N
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Description

N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of two 4,6-dichloro-1,3,5-triazin-2-yl groups attached to a benzene-1,4-diamine core. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

The synthesis of N1,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine typically involves the reaction of cyanuric chloride with benzene-1,4-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is stirred at a specific temperature for a defined period to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions with amines, alcohols, and thiols. Common reagents used in these reactions include primary and secondary amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Scientific Research Applications

N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt essential biological pathways, resulting in antimicrobial or therapeutic effects .

Comparison with Similar Compounds

N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine can be compared with other triazine derivatives, such as:

Properties

CAS No.

13734-13-9

Molecular Formula

C12H6Cl4N8

Molecular Weight

404.0 g/mol

IUPAC Name

1-N,4-N-bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine

InChI

InChI=1S/C12H6Cl4N8/c13-7-19-8(14)22-11(21-7)17-5-1-2-6(4-3-5)18-12-23-9(15)20-10(16)24-12/h1-4H,(H,17,19,21,22)(H,18,20,23,24)

InChI Key

RBRKCJCVPLSVEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)NC3=NC(=NC(=N3)Cl)Cl

Origin of Product

United States

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